Cas no 2227870-04-2 ((3R)-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid)

(3R)-3-(1-{(tert-Butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid is a chiral intermediate widely used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butoxycarbonyl (Boc)-protected amine group and a hydroxypropanoic acid moiety, which enhance its utility in peptide coupling and stereoselective reactions. The cyclohexyl ring contributes to steric stability, while the Boc group ensures selective deprotection under mild acidic conditions. This compound is particularly valuable in the synthesis of complex molecules requiring precise stereocontrol. Its high purity and well-defined stereochemistry make it a reliable building block for medicinal chemistry applications, including the development of bioactive compounds and chiral catalysts.
(3R)-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid structure
2227870-04-2 structure
Product name:(3R)-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid
CAS No:2227870-04-2
MF:C14H25NO5
MW:287.352004766464
CID:6079423
PubChem ID:165827595

(3R)-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid
    • (3R)-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
    • 2227870-04-2
    • EN300-1884084
    • Inchi: 1S/C14H25NO5/c1-13(2,3)20-12(19)15-14(7-5-4-6-8-14)10(16)9-11(17)18/h10,16H,4-9H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1
    • InChI Key: TTYGNJCHXRLONQ-SNVBAGLBSA-N
    • SMILES: O[C@H](CC(=O)O)C1(CCCCC1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 287.17327290g/mol
  • Monoisotopic Mass: 287.17327290g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 1.4

(3R)-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1884084-10.0g
(3R)-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2227870-04-2
10g
$7250.0 2023-06-01
Enamine
EN300-1884084-1g
(3R)-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2227870-04-2
1g
$1686.0 2023-09-18
Enamine
EN300-1884084-2.5g
(3R)-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2227870-04-2
2.5g
$3304.0 2023-09-18
Enamine
EN300-1884084-0.5g
(3R)-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2227870-04-2
0.5g
$1619.0 2023-09-18
Enamine
EN300-1884084-5.0g
(3R)-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2227870-04-2
5g
$4890.0 2023-06-01
Enamine
EN300-1884084-5g
(3R)-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2227870-04-2
5g
$4890.0 2023-09-18
Enamine
EN300-1884084-10g
(3R)-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2227870-04-2
10g
$7250.0 2023-09-18
Enamine
EN300-1884084-1.0g
(3R)-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2227870-04-2
1g
$1686.0 2023-06-01
Enamine
EN300-1884084-0.25g
(3R)-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2227870-04-2
0.25g
$1551.0 2023-09-18
Enamine
EN300-1884084-0.05g
(3R)-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2227870-04-2
0.05g
$1417.0 2023-09-18

Additional information on (3R)-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid

Introduction to (3R)-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic Acid (CAS No. 2227870-04-2)

(3R)-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid, identified by its CAS number 2227870-04-2, is a specialized compound with significant applications in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest among scientists and researchers.

The molecular structure of this compound features a complex arrangement of functional groups, including a cyclohexyl ring, an amide group, and a hydroxyl group. The presence of these functional groups contributes to its unique chemical properties and biological interactions. Specifically, the cyclohexyl moiety provides steric hindrance, which can influence the compound's solubility and metabolic stability, while the amide group enhances its ability to interact with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of (3R)-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid is particularly noteworthy, as the (R) configuration has been shown to confer enhanced biological activity in certain contexts. This stereochemical specificity is crucial for the design of drugs that must interact precisely with biological systems.

One of the most compelling aspects of this compound is its potential role in the synthesis of novel therapeutic agents. Researchers have been exploring its utility as a building block for more complex molecules that target specific disease pathways. For instance, studies have suggested that derivatives of this compound may have applications in the treatment of neurological disorders, where precise molecular interactions are essential for efficacy.

The tert-butoxy carbonyl group in the molecule serves as a protective group for the amine functionality, allowing for controlled modifications during synthetic processes. This feature is particularly valuable in multi-step synthetic routes where selective protection and deprotection are required. The hydroxyl group, on the other hand, provides a site for further functionalization, enabling the creation of diverse analogs with tailored properties.

Recent advancements in computational chemistry have also highlighted the importance of this compound in drug discovery. Molecular modeling studies have demonstrated that its structure is well-suited for binding to specific protein targets, suggesting its potential as an inhibitor or modulator of enzyme activity. These insights have guided researchers in designing more targeted and effective therapeutic strategies.

The synthesis of (3R)-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid presents both challenges and opportunities for chemists. The need for precise stereocontrol during synthesis underscores the importance of advanced synthetic methodologies. However, recent developments in asymmetric synthesis have made it increasingly feasible to produce enantiomerically pure forms of this compound on a larger scale.

In addition to its pharmaceutical applications, this compound has shown promise in other areas such as materials science and chemical biology. Its unique structural features make it a valuable tool for studying molecular recognition processes and developing new materials with specific functionalities.

The ongoing research into (3R)-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid underscores its significance as a versatile building block in chemical synthesis. As our understanding of its properties and potential applications continues to grow, it is likely that this compound will play an increasingly important role in both academic research and industrial development.

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